Globotriose
Overview
Description
Globotriose (Galα1–4Galβ1–4Glc) is an important cell surface epitope that acts as the receptor for Shiga-like toxins. It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .
Synthesis Analysis
The synthesis of globotriose has been achieved through various methods. One efficient and regioselective synthesis method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can synthesize globotriose as a single transglycosylation product with a maximum yield of 32.4% from 20 mM pNPαGal and 500 mM lactose . Another method involves a multi-enzyme one-pot system that can achieve globotriose on preparative scales .Molecular Structure Analysis
The molecular structure of globotriose is Galα1–4Galβ1–4Glc . This structure is significant as it acts as the receptor for Shiga-like toxins and is the core structure of certain tumor-associated glycans .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of globotriose have been studied in detail. For instance, the enzyme AgaBf3S could transfer a galactosyl residue from pNPαGal to lactose (Galβ1–4Glc) with high efficiency and strict α1–4 regioselectivity .Scientific Research Applications
1. Enzymatic Synthesis of Globotriose
- Summary of Application: Globotriose is an important cell surface epitope that acts as the receptor for Shiga-like toxins. It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans. The enzymatic synthesis of globotriose is necessary for the development of carbohydrate-based therapeutics for bacterial infections and cancers .
- Methods of Application: A novel GH27 α-galactosidase gene from Bacteroides fragilis NCTC9343 was cloned and heterogeneously expressed in Escherichia coli. The recombinant enzyme Aga Bf 3S could transfer galactosyl residue from p NPαGal to lactose (Galβ1–4Glc) with high efficiency and strict α1–4 regioselectivity .
- Results or Outcomes: Aga Bf 3S could synthesize globotriose as a single transglycosylation product with a maximum yield of 32.4% from 20 mM p NPαGal and 500 mM lactose (pH 4.5) at 40 °C for 30 min .
2. Large-Scale Synthesis of Globotriose Derivatives
- Summary of Application: Globotriaosylceramide (Gb3; CD77; Galα1,4Galβ1,4Gl-cβOCer) is an important glycosphingolipid in the human body. Research on the invasion and toxicity mechanisms of Shiga toxin-producing E. coli (STEC) has revealed that Shiga toxin binds to globotriose .
- Methods of Application: An artificial gene cluster was constructed by linking the genes of five associated enzymes on a plasmid vector. This plasmid was inserted into the E. coli NM522 strain to form globotriose-producing cells .
- Results or Outcomes: The specific strain was conveniently applied to the synthesis of globotriose trisaccharide and its derivatives, as potential neutralizers for Shiga toxin .
3. Inhibition of Pathogen Invasion
- Summary of Application: Globotriose found in the lipooligosaccharides (LOS) of the bacterial pathogens Neisseria meningitidis immunotype L1 and N. gonorrhoeae, participates in the invasion of these pathogens into mammalian cells .
- Methods of Application: Globotriose and its synthetic derivatives could be used as effective inhibitors of pathogen invasion .
- Results or Outcomes: The use of globotriose and its derivatives could potentially prevent the invasion of certain bacterial pathogens into mammalian cells .
4. Anti-Angiogenic Tumor Immunotherapy
- Summary of Application: Globotriose is involved in many physiological events. For instance, the over-expression of globotriosylceramide often occurs in various types of cancers. Globotriosylceramide is overexpressed on proliferative endothelial cells, which could be utilized in anti-angiogenic tumor immunotherapy .
- Methods of Application: The method exploits a cheaper initial substrate, galactose, for donor UDP-galactose production. A multi-enzyme one-pot system containing a galactokinase (SpGalK, E.C.2.7.1.6), a UDP-glucose pyrophosphorylase (SpGalU, E.C.2.7.7.9), a α-1,4-galactosyltransferase (LgtC, E.C. 2.4.1.44) and a commercial inorganic pyrophosphatase (PPase, EC 3.6.1.1) was designed to achieve globotriose on preparative scales .
- Results or Outcomes: Three globotriose analogs were achieved by this one-pot multi-enzyme system in the study .
5. Colon Cancer Therapy
- Summary of Application: Recent studies have demonstrated that globotriosylceramide could be used in colon cancer therapy as it induces selective apoptosis in the tumor cells .
- Methods of Application: The method involves the use of globotriosylceramide, which is overexpressed in colorectal adenoma and could be applied in colon cancer therapy .
- Results or Outcomes: The accumulation of globotriosylceramide is the major cause for invariant natural killer T (iNKT) cells decreasing and impeded interaction between iNKT cells and dendritic cells (DCs) .
6. Indicator for Susceptibility to HIV-1 Infection
- Summary of Application: Globotriosylceramide could be used as a crucial indicator for susceptibility to HIV-1 infection .
- Methods of Application: The method involves the use of globotriosylceramide as an indicator for susceptibility to HIV-1 infection .
- Results or Outcomes: The study demonstrated the potential of globotriosylceramide as a crucial indicator for susceptibility to HIV-1 infection .
7. Absorption of Toxins
- Summary of Application: Bacteria coated with globotriose have been designed to absorb toxins and were recently put into clinical trials .
- Methods of Application: The method involves the use of bacteria coated with globotriose to absorb toxins .
- Results or Outcomes: The study demonstrated the potential of bacteria coated with globotriose in absorbing toxins .
8. Development of Invariant Natural Killer T (iNKT) Cells
- Summary of Application: Globotriosylceramide is engaged in the development of invariant natural killer T (iNKT) cells .
- Methods of Application: The method involves the use of globotriosylceramide in the development of iNKT cells .
- Results or Outcomes: The accumulation of globotriosylceramide is the major cause for iNKT cells decreasing and impeded interaction between iNKT cells and dendritic cells (DCs) .
9. Anti-Angiogenic Tumor Immunotherapy
- Summary of Application: Globotriosylceramide is overexpressed on proliferative endothelial cells, which could be utilized in anti-angiogenic tumor immunotherapy .
- Methods of Application: The method involves the use of globotriosylceramide, which is overexpressed on proliferative endothelial cells .
- Results or Outcomes: The study demonstrated the potential of globotriosylceramide in anti-angiogenic tumor immunotherapy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-ANKSBSNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-Glcp | |
CAS RN |
80446-87-3 | |
Record name | 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.